Buthalital sodium belongs to the class of compounds known as barbiturates, which are central nervous system depressants. It is categorized under sedative-hypnotics and has been studied for its anesthetic properties.
The synthesis of buthalital sodium involves several chemical reactions typical of barbiturate derivatives. The compound is synthesized from barbituric acid through a series of steps that typically include:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical in optimizing yield and purity. For instance, controlling the pH during synthesis can significantly affect the solubility and stability of the resulting compound .
The molecular formula of buthalital sodium is , with a molar mass of approximately 262.30 g/mol. The structure consists of a barbiturate core modified with a sodium ion and a sulfonyl group, which contributes to its pharmacological properties.
Buthalital sodium participates in various chemical reactions typical for barbiturates:
Understanding these reactions is crucial for predicting its behavior in biological systems and during formulation .
Buthalital sodium exerts its effects primarily through modulation of the gamma-aminobutyric acid receptor (GABA receptor), enhancing inhibitory neurotransmission in the central nervous system. This action leads to increased sedation and anxiolytic effects.
Buthalital sodium (INN: Bayinal, Baytinal; chemical name: sodium 5-allyl-5-isobutyl-6-oxo-2-thioxo-1,2,5,6-tetrahydro-4-pyrimidinolate) emerged during the 1930s–1950s as part of intensive efforts to develop ultra-short-acting intravenous anaesthetics. As a thiobarbiturate derivative, it represented a strategic molecular modification where the oxygen atom at the C2 position of the barbiturate core was replaced with sulfur—a hallmark of thiobarbiturates like thiopental and thiamylal [3] [4]. This structural alteration aimed to enhance lipid solubility, thereby accelerating central nervous system penetration and anaesthetic onset. Buthalital was developed alongside other thiobarbiturates under research designations like Bayinal and Transithal, positioning it within a competitive landscape of rapid-onset anaesthetics [1]. Its molecular structure (C₁₁H₁₅N₂NaO₂S; molar mass 262.30 g·mol⁻¹) featured both allyl and isobutyl substituents at the C5 position—a configuration theorized to optimize the balance between potency and metabolic susceptibility [1] [4].
Table 1: Key Thiobarbiturates Developed in the Mid-20th Century
Compound | Brand Names | C5 Substituents | Development Status |
---|---|---|---|
Buthalital sodium | Bayinal, Transithal | Allyl, Isobutyl | Discontinued (never marketed) |
Thiopental | Pentothal | Ethyl, 1-Methylbutyl | Marketed (now discontinued in US) |
Methohexital | Brevital | 1-Methyl-2-pentynyl | Marketed |
Thiamylal | Surital | Allyl, 1-Methylbutyl | Discontinued |
Buthalital's clinical development was halted primarily due to its aberrant flip-flop pharmacokinetics—a phenomenon where the absorption rate constant (ka) becomes slower than the elimination rate constant (kel). In conventional pharmacokinetics, elimination is rate-limiting; however, for extravascularly administered drugs like Buthalital, prolonged absorption can mask true elimination kinetics [2]. This created an illusion of ultra-rapid elimination that complicated parameter interpretation:
Table 2: Pharmacokinetic Challenges in Thiobarbiturate Development
Parameter | Traditional PK Interpretation | Flip-Flop Effect on Buthalital | Impact |
---|---|---|---|
Terminal slope (λz) | Reflects kel | Actually reflects ka | Overestimation of elimination rate |
Half-life (t1/2) | t1/2 = 0.693/kel | Artificially shortened due to λz = ka | Underestimation of duration |
Volume of Distribution | Vd = Dose/(kel × AUC) | Overestimated due to kel/ka swap | Incorrect dosing predictions |
Bioavailability (F) | F = AUCpo/AUCiv × Doseiv/Dosepo | Overestimated without IV reference | False efficacy projections |
Buthalital's discontinuation reflects broader challenges in thiobarbiturate development, driven by three intersecting factors:
Structurally, Buthalital's discontinuation highlights the delicate equilibrium required in thiobarbiturate design: sufficient lipophilicity for rapid onset, but controlled solubility to prevent flip-flop kinetics. Its C2 thiocarbonyl group, while accelerating brain uptake, simultaneously impaired reliable absorption—an irreconcilable paradox that cemented its status as a pharmacological footnote [1] [4].
Table 3: Discontinued Thiobarbiturates and Key Characteristics
Compound | Molecular Formula | C5 Substituents | Primary Discontinuation Reason |
---|---|---|---|
Buthalital sodium | C₁₁H₁₅N₂NaO₂S | Allyl, Isobutyl | Flip-flop pharmacokinetics |
Thiopental | C₁₁H₁₈N₂NaO₂S | Ethyl, 1-Methylbutyl | Production cessation (lethal injection concerns) |
Thiamylal | C₁₂H₁₈N₂NaO₂S | Allyl, 1-Methylbutyl | Unpredictable hepatic clearance |
Secobarbital | C₁₂H₁₈N₂NaO₃ | Allyl, 1-Methylbutyl | Withdrawn (2011) due to abuse potential |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7